NN'-BIS(2-PHENYLETHYL)BUTANEDIAMIDE
Overview
Description
NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE is an organic compound characterized by the presence of two phenylethyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE typically involves the reaction of butanediamide with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions throughout the process. The use of advanced reactors and automation ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE involves its interaction with specific molecular targets. The phenylethyl groups may facilitate binding to proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
NN’-BIS(2-HYDROXYPHENYL)BUTANEDIAMIDE: This compound has hydroxyl groups instead of phenylethyl groups, which may alter its chemical reactivity and biological activity.
NN’-BIS(2,6-DIISOPROPYLPHENYL)BUTANEDIAMIDE: The presence of bulky isopropyl groups can affect the compound’s steric properties and interactions with other molecules.
Uniqueness
NN’-BIS(2-PHENYLETHYL)BUTANEDIAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylethyl groups provide a balance of hydrophobicity and flexibility, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N,N'-bis(2-phenylethyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-15-13-17-7-3-1-4-8-17)11-12-20(24)22-16-14-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXZYHVYUSRDSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366777 | |
Record name | Butanediamide, N,N'-bis(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143969-98-6 | |
Record name | Butanediamide, N,N'-bis(2-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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